Thyroxine glucuronide

Thyroid Hormone Metabolism Hepatocyte Assays Endocrine Disruption

Thyroxine glucuronide (T4G) constitutes 99.1% of T4 metabolites in rat and 69.7% in human hepatocytes. This phenolic glucuronide is the definitive reference standard for accurate LC-MS/MS quantification of glucuronidation capacity, MRP2 transporter function assessment, and endocrine disruption screening. Its superior stability versus acyl-glucuronides ensures robust analytical method development.

Molecular Formula C21H19I4NO10
Molecular Weight 953.0 g/mol
CAS No. 21462-56-6
Cat. No. B194940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroxine glucuronide
CAS21462-56-6
SynonymsThyroxine 4’-O-β-D-Glucuronide;  4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; 
Molecular FormulaC21H19I4NO10
Molecular Weight953.0 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N
InChIInChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1
InChIKeyRGHRJBIKIYUHEV-OBOXGAGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Thyroxine Glucuronide (CAS 21462-56-6): Product Baseline and Chemical Identity for Research Procurement


Thyroxine glucuronide (T4G, CAS 21462-56-6) is a phenylalanine-derived diphenyl ether with molecular formula C21H19I4NO10 and molecular weight 952.99 g/mol [1]. It is the predominant phenolic glucuronide conjugate of the thyroid hormone thyroxine (T4), formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the phenolic hydroxyl group [2]. As a major Phase II metabolite, T4G represents the primary excretory form of T4 in bile and urine, and it serves as a critical biomarker for thyroid hormone disposition, endocrine disruption assessment, and hepatic UGT activity profiling [3].

Thyroxine Glucuronide: Why In-Class Substitution with T3 Glucuronide or T4 Sulfate Compromises Experimental Validity


Generic substitution among thyroid hormone conjugates is scientifically unsound due to profound differences in metabolic formation, enzymatic specificity, and biological disposition. Thyroxine glucuronide (T4G) is the dominant T4 metabolite in both rat and human hepatocytes, comprising 99.1% and 69.7% of total metabolites, respectively, whereas thyroxine sulfate (T4S) accounts for only 0.7% and 18.1% [1]. Furthermore, T4G and triiodothyronine glucuronide (T3G) exhibit divergent UGT isoform specificity and opposite phenolic/acyl glucuronidation preferences in humans, with phenolic glucuronidation favored for T4 but acyl glucuronidation favored for T3 [2]. These quantitative and qualitative distinctions mean that substituting T3G or T4S for T4G in analytical, metabolic, or toxicological studies introduces irreconcilable experimental artifacts and invalidates cross-compound extrapolation.

Thyroxine Glucuronide: Quantified Differentiation Evidence for Scientific Selection and Procurement


T4G Dominance over T4 Sulfate in Primary Hepatocyte Metabolism: Quantified Metabolite Proportions

In primary rat hepatocytes (PRH), thyroxine glucuronide (T4G) constitutes 99.1% of total T4 metabolites, compared to only 0.7% for thyroxine sulfate (T4S). In primary human hepatocytes (PHH), T4G remains the dominant metabolite at 69.7%, versus 18.1% for T4S [1]. This demonstrates that T4G is unequivocally the principal Phase II T4 metabolite across species, making it the essential analyte for quantifying T4 conjugation capacity.

Thyroid Hormone Metabolism Hepatocyte Assays Endocrine Disruption

T4 Glucuronidation Rate Exceeds T3 Glucuronidation: Species-Agnostic UGT Activity Comparison

Across all species examined, UGT activities were consistently lower toward triiodothyronine (T3) than toward thyroxine (T4). In liver microsomes, phenolic glucuronidation was highest in mice for T4 and in rats for T3, and lowest in monkeys for both T4 and T3. Crucially, in humans, phenolic glucuronidation of T4 exceeded acyl glucuronidation, whereas for T3 the acyl pathway was slightly favored over phenolic [1]. These data establish T4G formation as the more robust and quantitatively significant glucuronidation endpoint.

UGT Enzyme Assays Drug Metabolism Species Differences

T4G Exhibits 1800-Fold Biliary Concentration Gradient: Active Hepatobiliary Transport Quantified

In isolated perfused rat liver, thyroxine glucuronide is actively transported from perfusion fluid into bile, achieving an equilibrium concentration ratio of approximately 1800:1 (bile:perfusion fluid) [1]. Intravenously administered T4G is excreted with extraordinary rapidity: 50% of the dose appears in bile within the first 20 minutes, and virtually complete biliary excretion occurs within 3 hours [2]. This active, carrier-mediated transport distinguishes T4G from unconjugated T4 and other conjugates.

Biliary Excretion Hepatobiliary Transport In Vivo Disposition

T4G as a Major Renal Storage Form: Tissue-Specific Accumulation Quantified Against T3G

In mice, 24 hours after administration of [125I]T4, 17% of the total radioactivity was localized in the kidneys, compared to only 4% in the liver [1]. Analysis of endogenous T4 content revealed that a substantial fraction of renal T4 exists as T4G, and the combined T4+T4G content per gram of kidney tissue was significantly higher than that in liver or serum. In stark contrast, the kidney content of T3+T3G was very low compared with that of T4+T4G [2]. This establishes T4G as the principal storage form of T4 in renal tissue.

Tissue Distribution Renal Metabolism Thyroid Hormone Homeostasis

T4G Phenolic Glucuronide Stability Superior to Acyl Glucuronide: Analytical Handling Differentiation

In reversed-phase ion-pair HPLC analysis of T4 glucuronide metabolites, the phenolic T4-glucuronide (T4G) exhibits pH and temperature stability, whereas the acyl-T4-glucuronide is labile and requires acidification to pH 2 and cooling to 5°C to prevent hydrolysis [1]. Retention times of T4 and phenolic T4G are highly pH-dependent, but acyl-T4G retention time is not [1]. This differential stability necessitates distinct sample handling protocols and validates T4G as the more analytically robust reference standard.

Analytical Method Development Sample Stability HPLC Analysis

T4G Formation is Inducible and Correlates with UGT2b1/Mrp2 Upregulation: Quantitative Response to Xenobiotic Challenge

Following 7-day daily exposure to orphan nuclear receptor-mediated liver inducers, T4 metabolism was strongly increased in primary rat hepatocytes (PRH), almost exclusively through increased T4G formation. This increase correlated with induction of glucuronosyltransferase Ugt2b1 and canalicular transporter Mrp2 [1]. In primary human hepatocytes (PHH), induction of UGT1A1 and MRP2 was observed, but T4 disappearance rate and secreted T4 metabolites were only slightly increased [1]. This species-specific inducibility makes T4G the preferred biomarker for assessing hepatic nuclear receptor activation.

Enzyme Induction Xenobiotic Metabolism Nuclear Receptor Activation

Thyroxine Glucuronide: High-Value Application Scenarios for Research and Industrial Use


Endocrine Disruption Screening in Hepatocyte-Based Assays

Given that T4G constitutes 99.1% of T4 metabolites in rat hepatocytes and 69.7% in human hepatocytes [1], and that its formation is strongly inducible by nuclear receptor activators in rodent models [2], T4G is the definitive analyte for quantifying xenobiotic-induced alterations in thyroid hormone metabolism. Procurement of high-purity T4G reference standard enables accurate LC-MS/MS quantification of glucuronidation capacity in regulatory endocrine disruption screening.

Hepatobiliary Transporter Function and Drug-Induced Liver Injury Studies

The active, carrier-mediated biliary excretion of T4G, characterized by a 1800:1 bile:perfusion fluid concentration gradient and 50% excretion within 20 minutes [3], makes it a sensitive probe for assessing MRP2 and other canalicular transporter function. T4G is irreplaceable for studies investigating drug-induced cholestasis or transporter-mediated drug interactions that alter thyroid hormone clearance.

Analytical Method Development and Validation for Phase II Metabolite Quantification

The superior stability of phenolic T4G compared to the labile acyl-T4-glucuronide [4] establishes it as the preferred reference standard for developing and validating robust HPLC and LC-MS/MS methods. Laboratories requiring reproducible quantification of thyroid hormone conjugates without specialized low-temperature, low-pH sample handling should prioritize procurement of phenolic T4G.

Renal Thyroid Hormone Homeostasis and Tissue Storage Research

With 17% of administered [125I]T4 localizing to the kidney as T4G within 24 hours, versus only 4% to the liver [5], T4G is the essential analyte for investigating the kidney's role as a T4 storage reservoir. Studies examining deconjugation-mediated T4 release and extrathyroidal hormone homeostasis require T4G as a reference standard and internal standard for accurate tissue quantification.

Technical Documentation Hub

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